molecular formula C24H28N2O4 B11317165 6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11317165
M. Wt: 408.5 g/mol
InChI Key: JODZTBRSKMECBS-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the furan and piperidine groups. Key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative.

    Attachment of the Piperidine Moiety: This step involves the use of a piperidine derivative in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chromene core may interact with active sites, while the furan and piperidine rings can enhance binding affinity and specificity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of the chromene, furan, and piperidine rings, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O4/c1-15-8-10-26(11-9-15)19(22-7-5-17(3)29-22)14-25-24(28)23-13-20(27)18-12-16(2)4-6-21(18)30-23/h4-7,12-13,15,19H,8-11,14H2,1-3H3,(H,25,28)

InChI Key

JODZTBRSKMECBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C)C4=CC=C(O4)C

Origin of Product

United States

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